An In-depth Technical Guide to the Chemical Properties and Stability of 5-[(Methylamino)methyl]furan-2-carboxylic Acid
An In-depth Technical Guide to the Chemical Properties and Stability of 5-[(Methylamino)methyl]furan-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Foreword
In the landscape of modern medicinal chemistry and materials science, furan-based scaffolds continue to be of significant interest due to their versatile reactivity and biological relevance. Among these, 5-[(Methylamino)methyl]furan-2-carboxylic acid represents a molecule of emerging importance, combining the structural features of a furan-2-carboxylic acid with a key aminomethyl side chain. This guide is intended to provide a comprehensive technical overview of the anticipated chemical properties and stability of this compound, drawing upon established principles and data from closely related analogs. As direct experimental data for this specific molecule is limited in publicly accessible literature, this document serves as a predictive and foundational resource, grounded in the well-understood chemistry of its constituent functional groups and parent structures. Our aim is to equip researchers and drug development professionals with the critical insights needed to effectively handle, formulate, and analyze this promising chemical entity.
Molecular Structure and Physicochemical Properties
5-[(Methylamino)methyl]furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted with a carboxylic acid at the 2-position and a methylaminomethyl group at the 5-position.
Table 1: Predicted Physicochemical Properties of 5-[(Methylamino)methyl]furan-2-carboxylic acid
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₈H₉NO₃ | Based on atomic composition. |
| Molecular Weight | 167.16 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white or light yellow solid | Similar furan-2-carboxylic acid derivatives, such as 5-(Hydroxymethyl)-2-furancarboxylic acid, are typically white to light yellow solids.[1] |
| Solubility | Soluble in water and polar organic solvents | The presence of both a carboxylic acid and an amino group suggests amphoteric character, likely leading to good solubility in aqueous solutions, particularly at acidic or basic pH. Solubility in polar organic solvents like methanol and DMSO is also expected. |
| pKa | Carboxylic Acid: ~3.0 - 4.0; Methylamino: ~9.0 - 10.0 | The pKa of the carboxylic acid is expected to be similar to that of 2-furoic acid (pKa ~3.12).[2] The methylamino group's pKa will be in the typical range for secondary alkylamines. |
| Melting Point | Expected to be a crystalline solid with a defined melting point | Analogs like 5-methyl-2-furoic acid have a melting point of around 110°C. The presence of the amino group may lead to stronger intermolecular interactions and a potentially higher melting point. |
Synthesis and Reactivity
While a specific, optimized synthesis for 5-[(Methylamino)methyl]furan-2-carboxylic acid is not widely documented, a plausible synthetic route can be extrapolated from the synthesis of its analogs.
Proposed Synthetic Pathway
A common precursor for 5-substituted furan-2-carboxylic acids is 5-(hydroxymethyl)furfural (HMF), a readily available bio-based platform chemical.[3][4] The synthesis could proceed through the following conceptual steps:
Figure 2: Potential Oxidative Degradation Pathways. Oxidation can occur at the amine, the side chain, or the furan ring itself.
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Amine Oxidation: The secondary amine can be oxidized to form N-oxides or other degradation products.
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Side-Chain Oxidation: The aminomethyl group could potentially be oxidized, ultimately leading to the formation of 2,5-furandicarboxylic acid (FDCA), a common oxidation product of 5-substituted furans. [5][6][7]* Furan Ring Oxidation: The electron-rich furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of highly colored degradation products.
Thermal and Photostability
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Thermal Stability: Furan compounds can be susceptible to thermal degradation. Forced degradation studies at elevated temperatures are recommended to determine the molecule's thermal lability.
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Photostability: The conjugated system of the furan ring suggests potential photosensitivity. Exposure to UV light may catalyze oxidative degradation or other photochemical reactions. Photostability testing according to ICH guidelines is crucial for drug development.
Analytical Methodologies
A robust analytical strategy is essential for the characterization and stability assessment of 5-[(Methylamino)methyl]furan-2-carboxylic acid.
Table 2: Recommended Analytical Techniques
| Technique | Application | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, stability-indicating assays, quantification | A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. UV detection at a wavelength corresponding to the chromophore of the furan ring is appropriate. Gradient elution may be necessary to resolve the parent compound from its degradation products. [8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | ¹H and ¹³C NMR will be critical for confirming the chemical structure. The chemical shifts of the furan protons, the methylene protons of the aminomethyl group, and the methyl group will be characteristic. |
| Mass Spectrometry (MS) | Molecular weight confirmation and identification of degradation products | Electrospray ionization (ESI) in both positive and negative ion modes should be effective for this molecule. High-resolution MS (HRMS) can confirm the elemental composition. LC-MS/MS can be used to identify and quantify the compound and its metabolites or degradants in complex matrices. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Characteristic peaks for the O-H and C=O stretches of the carboxylic acid, the N-H stretch of the secondary amine, and the C-O-C stretch of the furan ring are expected. |
Protocol for a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.
Figure 3: Workflow for a Forced Degradation Study. A systematic approach to evaluating the stability of the target compound under various stress conditions.
Concluding Remarks and Future Directions
5-[(Methylamino)methyl]furan-2-carboxylic acid is a molecule with significant potential, warranting a thorough investigation of its chemical properties and stability. Based on the well-established chemistry of furan-2-carboxylic acids and aminomethyl compounds, it is predicted to be a water-soluble, crystalline solid with a susceptibility to oxidative and pH-dependent degradation. The insights and proposed methodologies in this guide provide a solid framework for researchers and drug development professionals to advance their work with this compound.
Future experimental work should focus on:
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Definitive Synthesis and Characterization: Developing a robust and scalable synthesis and fully characterizing the compound using the analytical techniques outlined.
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Comprehensive Stability Studies: Performing detailed forced degradation and long-term stability studies to precisely map its degradation pathways and establish its shelf-life.
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Pre-formulation and Formulation Development: Investigating its solid-state properties (e.g., polymorphism, hygroscopicity) and developing stable formulations for its intended application.
By systematically addressing these areas, the full potential of 5-[(Methylamino)methyl]furan-2-carboxylic acid can be unlocked for future therapeutic and material innovations.
References
-
Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. (2019). MDPI. Available at: [Link]
- Santos, J. L., et al. (n.d.). Amino Acids in the Development of Prodrugs. PMC.
-
2-Furoic acid. (n.d.). Wikipedia. Available at: [Link]
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry.
-
Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. (n.d.). RSC Publishing. Available at: [Link]
- 5-hydroxymethylfurfural. (n.d.). Wikipedia.
- Synthesis and Biological Evaluation of 14-(Aminoalkyl-aminomethyl)
- ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (n.d.). The Royal Society of Chemistry.
- Prodrugs. (n.d.). Wikipedia.
-
5-(Methoxymethyl)furan-2-carboxylic acid. (n.d.). PubChem. Available at: [Link]
- A systematic review on the determination and analytical methods for furanic compounds in caramel models. (2025). PMC.
-
Metabolic pathways of 5-hydroxymethylfurfural (a) and furfural (b)... (n.d.). ResearchGate. Available at: [Link]
-
2-Furancarboxylic acid. (n.d.). NIST WebBook. Available at: [Link]
- WO2019170204A1 - Synthesis of precursors of 2,5-furandicarboxylic acid. (n.d.). Google Patents.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Simultaneous Determination of 2-Furfural and 5-Methyl-2-furfural Using Corona Discharge Ion Mobility Spectrometry. (n.d.).
- One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.).
- Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. (2023). MDPI.
- Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxid
- Mechanism for Stabilizing an Amorphous Drug Using Amino Acids within Co-Amorphous Blends. (2023). MDPI.
- Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011).
-
Furan-2-carboxylate. (n.d.). PubChem. Available at: [Link]
- Water-soluble, solution-stable, and biolabile N-substituted (aminomethyl)benzoate ester prodrugs of acyclovir. (1991). PubMed.
- CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series.
- ¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA). (n.d.).
- 2-furancarboxylic acid, 5-[(3,5-dimethyl-4-isoxazolyl)methyl]-. (n.d.). SpectraBase.
Sources
- 1. CAS 6338-41-6: 5-(Hydroxymethyl)-2-furancarboxylic acid [cymitquimica.com]
- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. 5-methyl-2-furan carboxylic acid, 1917-15-3 [thegoodscentscompany.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. A systematic review on the determination and analytical methods for furanic compounds in caramel models - PMC [pmc.ncbi.nlm.nih.gov]
